![molecular formula C26H22O2SSn B14346099 {[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane CAS No. 91266-59-0](/img/structure/B14346099.png)
{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a 4-(methylsulfanyl)benzoyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane typically involves the reaction of triphenyltin chloride with 4-(methylsulfanyl)benzoic acid in the presence of a base. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the benzoic acid and the tin atom. Common bases used in this reaction include pyridine or triethylamine, which facilitate the removal of hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups attached to the tin atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or hydrocarbons.
Substitution: Formation of new organotin compounds with different substituents.
科学的研究の応用
{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst in various coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds serve as stabilizers or catalysts.
作用機序
The mechanism of action of {[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane involves its ability to participate in radical reactions. The tin atom can form a stable radical intermediate, which facilitates various chemical transformations. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Tributyltin hydride: Another organotin compound known for its radical reducing properties.
Triphenyltin chloride: A precursor in the synthesis of {[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane.
Triphenyltin hydroxide: Used in similar applications as a catalyst and reagent in organic synthesis.
Uniqueness
This compound is unique due to the presence of the 4-(methylsulfanyl)benzoyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other organotin compounds that may lack such functional groups.
特性
CAS番号 |
91266-59-0 |
|---|---|
分子式 |
C26H22O2SSn |
分子量 |
517.2 g/mol |
IUPAC名 |
triphenylstannyl 4-methylsulfanylbenzoate |
InChI |
InChI=1S/C8H8O2S.3C6H5.Sn/c1-11-7-4-2-6(3-5-7)8(9)10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
LZVMFRORBCYLIU-UHFFFAOYSA-M |
正規SMILES |
CSC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
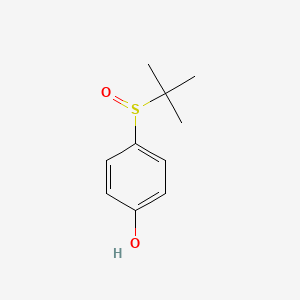
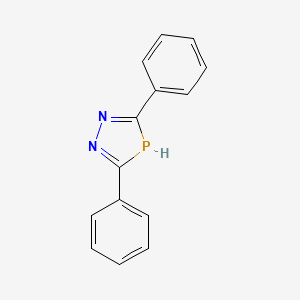
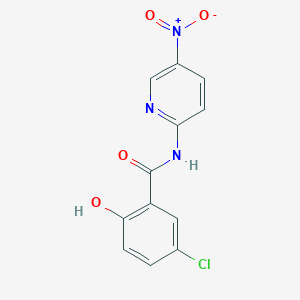
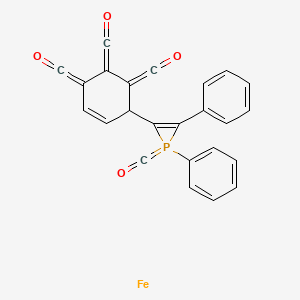

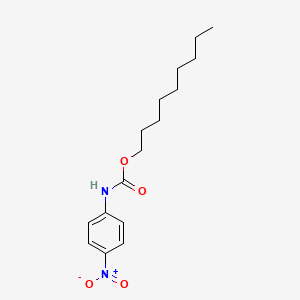
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)
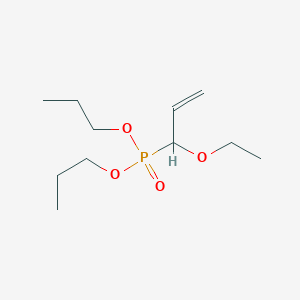

![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)

